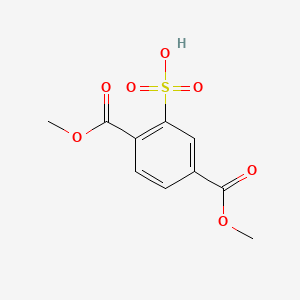
Dimethyl 2-sulphoterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-sulphoterephthalate is a chemical compound with the molecular formula C10H10O7S and a molecular weight of 274.24 g/mol . It is also known by other names such as 2,5-Bis(methoxycarbonyl)benzene-1-sulfonic acid and 1,4-Benzenedicarboxylic acid, 2-sulfo-, 1,4-dimethyl ester . This compound is primarily used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Dimethyl 2-sulphoterephthalate can be synthesized through various methods. One common synthetic route involves the esterification of 2-sulfo-1,4-benzenedicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Dimethyl 2-sulphoterephthalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl 2-sulphoterephthalate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism by which Dimethyl 2-sulphoterephthalate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a reagent in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Dimethyl 2-sulphoterephthalate can be compared with other similar compounds such as:
Dimethyl terephthalate: Similar in structure but lacks the sulfonic acid group.
Dimethyl isophthalate: Another isomer with different positioning of functional groups.
Dimethyl phthalate: Lacks the sulfonic acid group and has different chemical properties.
The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
55447-98-8 |
|---|---|
Formule moléculaire |
C10H10O7S |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
2,5-bis(methoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) |
Clé InChI |
UOOQUQHTCHZDLK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


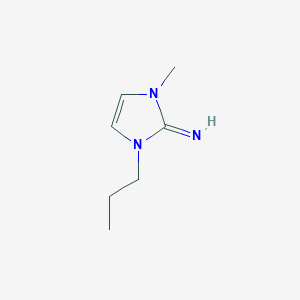
![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
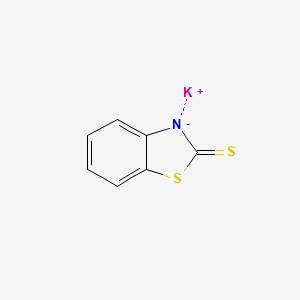
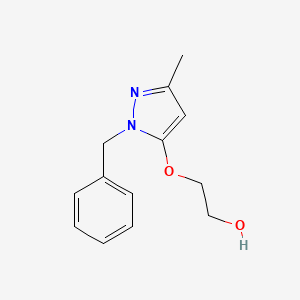
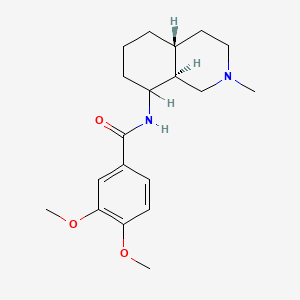
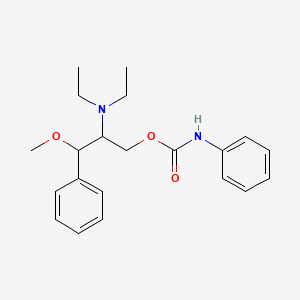
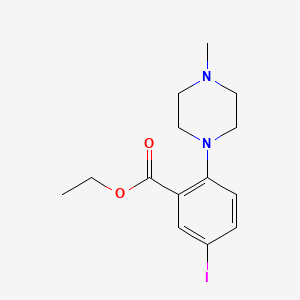
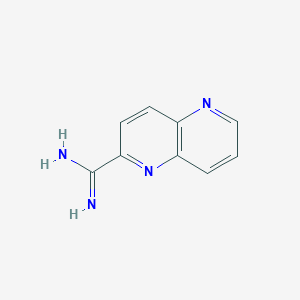
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
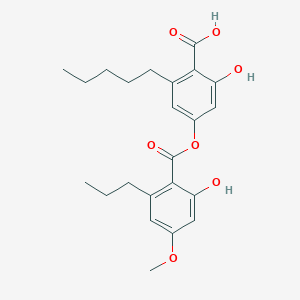
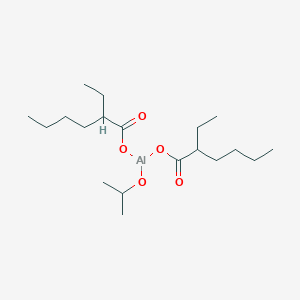
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
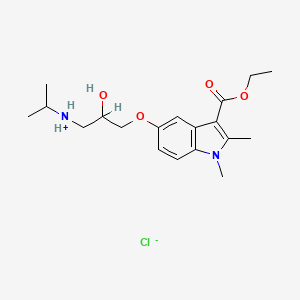
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
